molecular formula C18H16N2OS B4069755 4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile

4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile

Cat. No. B4069755
M. Wt: 308.4 g/mol
InChI Key: FQNCZJPIBSWHKW-UHFFFAOYSA-N
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Description

4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile is a chemical compound that has been widely studied in scientific research. This compound is of great interest due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile has been extensively studied for its potential applications in medicinal chemistry and pharmacology. This compound has been shown to have antitumor, anti-inflammatory, and antioxidant properties. It has also been studied for its potential use as an anti-diabetic agent.

Mechanism of Action

The mechanism of action of 4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile is not fully understood. However, it is believed to work by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth, inflammation, and oxidative stress. It has also been shown to activate certain cellular pathways that are involved in glucose metabolism and insulin signaling.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile have been extensively studied. This compound has been shown to have a wide range of effects on cellular processes, including apoptosis, cell cycle arrest, and DNA damage. It has also been shown to modulate various signaling pathways that are involved in inflammation and oxidative stress. In addition, it has been shown to improve glucose uptake and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using 4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile in lab experiments include its high potency and selectivity for certain cellular pathways. However, its limitations include its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile. One direction is to further elucidate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods to improve its yield and purity. Additionally, more studies are needed to evaluate its safety and efficacy in animal models and humans. Finally, its potential applications in other fields, such as material science and catalysis, should also be explored.
In conclusion, 4,6-dimethyl-2-[(1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)thio]nicotinonitrile is a promising chemical compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and limitations.

properties

IUPAC Name

4,6-dimethyl-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)sulfanyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2OS/c1-11-9-12(2)20-18(15(11)10-19)22-16-8-7-13-5-3-4-6-14(13)17(16)21/h3-6,9,16H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNCZJPIBSWHKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2CCC3=CC=CC=C3C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-dimethyl-2-[(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)sulfanyl]pyridine-3-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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